Cas no 101987-89-7 (8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 8-Chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
- 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
- 1-cyclo-propyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- 1cyclopropyl-6,7-difluoro-8-chloro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 1-cyclopropyl-6,7-difluoro-8-chloro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
- 1-cyclopropyl-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 8-Chloro-1-cyclopropyl-6,7-difluoro
- 8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
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- MDL: MFCD08706388
- インチ: InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
- InChIKey: ZHFGWIOLVRSZNQ-UHFFFAOYSA-N
- ほほえんだ: C1CC1N2C=C(C(=O)C3=C2C(=C(C(=C3)F)F)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 299.01600
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.716
- ゆうかいてん: 194-195 ºC
- PSA: 59.30000
- LogP: 2.96620
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid セキュリティ情報
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516749-25g |
8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
101987-89-7 | 97% | 25g |
$1500 | 2024-06-05 | |
abcr | AB447203-100mg |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid; . |
101987-89-7 | 100mg |
€632.00 | 2025-02-15 | ||
abcr | AB447203-250 mg |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
101987-89-7 | 250mg |
€1,190.10 | 2023-04-22 | ||
Chemenu | CM145597-1g |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
101987-89-7 | 95% | 1g |
$571 | 2023-02-19 | |
TRC | C364880-25mg |
8-Chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid |
101987-89-7 | 25mg |
$ 1568.00 | 2023-04-18 | ||
Chemenu | CM145597-1g |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
101987-89-7 | 95% | 1g |
$729 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7754-5G |
8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
101987-89-7 | 95% | 5g |
¥ 12,949.00 | 2023-04-07 | |
eNovation Chemicals LLC | D516749-5g |
8-chloro-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
101987-89-7 | 97% | 5g |
$500 | 2024-06-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7754-5g |
8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
101987-89-7 | 95% | 5g |
¥12948.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7754-100mg |
8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
101987-89-7 | 95% | 100mg |
¥1082.0 | 2024-04-26 |
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidに関する追加情報
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Comprehensive Overview
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 101987-89-7) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this molecule is characterized by a quinoline backbone with several substituents that contribute to its unique properties.
The quinoline skeleton serves as the core framework of this compound, with a chlorine atom at position 8 and a cyclopropyl group at position 1. Additionally, positions 6 and 7 are substituted with fluorine atoms, while position 3 bears a carboxylic acid group. These substituents not only enhance the molecule's stability but also play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted the importance of such structural modifications in improving the bioavailability and efficacy of quinoline-based drugs.
One of the most notable aspects of 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its potential as a lead compound in drug development. Researchers have explored its ability to inhibit various enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Nature Communications* demonstrated that this compound exhibits potent inhibitory activity against a key enzyme involved in Alzheimer's disease progression.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of fluorine atoms at positions 6 and 7 is particularly challenging due to their reactivity and the need for precise control during substitution reactions. However, advancements in fluorination techniques have made it possible to achieve high yields and purity levels.
In terms of applications, 8-Chloro-1-cyclopropyl derivatives have shown promise in both preclinical and clinical studies. Their ability to cross the blood-brain barrier makes them particularly valuable for treating central nervous system disorders. Furthermore, the presence of the cyclopropyl group enhances the molecule's lipophilicity, which is essential for targeting specific cellular pathways.
Recent breakthroughs in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that 6,7-difluoro substitutions significantly improve binding affinity to target proteins, thereby enhancing therapeutic efficacy. These findings underscore the importance of rational drug design in optimizing quinoline-based compounds for clinical use.
Looking ahead, CAS No. 101987-89-7 represents a prime candidate for further exploration in therapeutic development. Its unique combination of structural features positions it as a potential cornerstone for novel treatments across various disease domains.
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